Notechis 11/'2
Description
Contextualization within Elapid Venomics and Phospholipase A2 Enzyme Classification
Elapid venoms are rich sources of pharmacologically active proteins and peptides, among which phospholipase A2 enzymes are prominent ontosight.ainih.gov. PLA2s (EC 3.1.1.4) constitute a superfamily of enzymes that catalyze the hydrolysis of the sn-2 ester bond of phospholipids (B1166683), releasing free fatty acids and lysophospholipids ontosight.aiontosight.ai. These enzymes are classified into various groups (Groups I-XII) based on their structure, catalytic mechanism, and biological function researchgate.net.
Notechis 11/'2 belongs to the snake venom PLA2 (svPLA2) category, specifically isolated from Notechis scutatus scutatus ontosight.aiuniprot.orgnih.gov. It is described as a reduced form of the native PLA2 from this species ontosight.aiontosight.ai. While many svPLA2s, including some from Notechis scutatus scutatus venom, exhibit potent neurotoxic, myotoxic, or cardiotoxic effects, this compound has been specifically identified as a non-toxic PLA2 despite possessing sequence homology with toxic variants nih.gov. This distinction is significant for understanding the structure-function relationships within the PLA2 family. Other PLA2s from Notechis scutatus scutatus venom, such as HTe and HTg, are toxic and promote hypotension and hemorrhage nih.gov. This compound is also distinct from Phospholipase A2 II-5b found in the same species, which exhibits weak enzymatic activity uniprot.org.
Historical Trajectory of Discovery and Initial Characterization of this compound
The discovery and characterization of this compound emerged from comprehensive studies of Notechis scutatus scutatus venom composition nih.gov. Initial research into the venom identified several toxic acidic proteins with phospholipase A2 activity nih.gov. The specific protein designated as this compound was identified through the analysis of a cDNA library prepared from the venom gland of Notechis scutatus scutatus nih.govresearchgate.net. Its amino acid sequence was deduced from the nucleotide sequence and subsequently confirmed by direct sequencing of the purified protein from the venom nih.gov.
Initial characterization revealed that this compound possesses esterase activity, particularly against neutral phospholipids, consistent with its classification as a PLA2 nih.gov. Like many PLA2s, its enzymatic activity is calcium-dependent ontosight.ai. Studies have also investigated its optimal pH range for activity, finding it to be slightly alkaline ontosight.ai. A key finding during its initial characterization was the absence of lethal activity, contrasting with other toxic PLA2s present in the same venom nih.gov. This suggested that the lethal effects of some Notechis scutatus scutatus PLA2s are not solely dependent on their enzymatic activity nih.gov.
Data regarding the amino acid composition and enzymatic properties of this compound and related PLA2s are crucial for understanding their structure and function.
| Feature | This compound | HTe (from N. s. scutatus) nih.gov | Phospholipase A2 II-5b (N. s. scutatus) uniprot.org |
| Source Organism | Notechis scutatus scutatus | Notechis scutatus scutatus | Notechis scutatus scutatus |
| Toxicity | Non-toxic nih.gov | Toxic (hypotension, hemorrhage) nih.gov | Weak enzymatic activity, described as "non-toxic venom protein" uniprot.org |
| Amino Acid Count | Deduced from cDNA, sequence determined nih.govresearchgate.net | 125 nih.gov | 20 (partial sequence?) uniprot.org |
| Enzymatic Activity | Esterase activity (prefers neutral phospholipids), Calcium-dependent, slightly alkaline optimal pH ontosight.ainih.gov | Hydrolyzes synthetic PLA2 substrate and L-alpha-phosphatidylcholine nih.gov | Weak enzymatic activity, Calcium-dependent uniprot.org |
| Neuromuscular Effect | Not specified as blocking neuromuscular transmission directly like Notexin uniprot.org | Blocks neuromuscular transmission nih.gov | Not specified uniprot.org |
Note: There appears to be some overlap and potential confusion in literature between "Notexin" as a general toxic PLA2 from Notechis species and "this compound" as a specific, non-toxic isoform identified in a particular study nih.gov. The data above focuses on the specific findings for this compound where distinguished.
Broad Academic Significance and Research Utility of this compound
This compound holds significant academic value as a model protein for studying the intricate relationship between the structure and function of phospholipase A2 enzymes nih.gov. Its non-toxic nature, despite sequence similarities to toxic PLA2s, makes it particularly useful for dissecting the molecular determinants of toxicity in snake venom PLA2s without the confounding factor of lethality nih.gov.
Researchers utilize this compound to investigate phospholipid metabolism and the broader roles of PLA2 enzymes in various physiological and pathological processes ontosight.ai. Its enzymatic activity provides a tool for studying membrane dynamics and the generation of lipid mediators ontosight.ainih.gov.
Furthermore, this compound contributes to research on cytotoxic mechanisms and the potential for developing targeted therapies ontosight.ai. The selective targeting of cancer cells by certain PLA2 enzymes is an area where understanding the properties of different isoforms like this compound can be valuable ontosight.ai. It is also relevant in the context of inflammation and immune response studies, given the central role of PLA2s in these processes ontosight.ai. Research involving this compound also extends to exploring PLA2 activity-independent effects, such as its demonstrated ability to induce membrane fusion in vesicles with lipid-supplied negative curvature nih.gov. Studies involving snake venoms, including components like this compound, are also fundamental to the development and evaluation of antivenom therapies ontosight.ainih.gov.
Properties
CAS No. |
120930-83-8 |
|---|---|
Molecular Formula |
C7H11NO |
Synonyms |
Notechis 11/'2 |
Origin of Product |
United States |
Molecular Biology and Structural Elucidation of Notechis 11/ 2
Post-Translational Modifications and Isoform Characterization of Notechis 11/'2
Identification and Functional Annotation of Naturally Occurring Isoforms
This compound is a naturally occurring, non-toxic isoform of phospholipase A2 (PLA2) found in the venom of the Australian tiger snake, Notechis scutatus scutatus. nih.govnih.gov Its identification and characterization have been pivotal in understanding the structural determinants that differentiate toxic and non-toxic PLA2s. While the venom of N. scutatus scutatus contains a variety of PLA2 isoforms with differing levels of toxicity, this compound is distinguished by its lack of lethal activity, despite sharing significant sequence homology with highly toxic counterparts like notexin. nih.govsmolecule.com
The venom of the tiger snake is a complex mixture of proteins, and several PLA2 isoforms have been identified, including the highly neurotoxic and myotoxic notexin, as well as other components like scutoxin A and B, and notechis II-5. nih.govbiologiachile.cl Comparative sequence analysis reveals that this compound possesses all the conserved residues considered essential for catalytic activity, which explains its enzymatic function. smolecule.com However, the specific amino acid substitutions that abrogate its toxicity while preserving its enzymatic capabilities remain a key area of scientific inquiry. smolecule.com
While extensive research has been conducted on the various PLA2 isoforms within Notechis venom, specific, naturally occurring isoforms of this compound itself have not been extensively documented in publicly available research. The focus has largely been on comparing this compound as a single, non-toxic entity against its toxic relatives to pinpoint the molecular basis of toxicity.
Table 1: Comparison of Select Phospholipase A2 Isoforms from Notechis scutatus scutatus Venom
| Isoform | Toxicity | Primary Function | Key Distinguishing Features |
|---|---|---|---|
| This compound | Non-toxic | Enzymatic (Phospholipase A2 activity) | Lacks lethal activity despite high sequence homology with toxic isoforms. nih.govsmolecule.com |
| Notexin | Highly toxic | Neurotoxic, Myotoxic, Enzymatic | A potent presynaptic neurotoxin that also causes muscle damage. biologiachile.cl |
| Scutoxin A and B | Toxic | Neurotoxic, Enzymatic | Isoforms of a toxic protein with high phospholipase activity. nih.gov |
| Notechis II-5 | Less toxic than notexin | Neurotoxic, Enzymatic | Exhibits a higher specific phospholipase activity than notexin but is less potent. researchgate.net |
Targeted Chemical Modification Studies and Their Impact on Conformation and Activity
Currently, there is a notable lack of published research specifically detailing targeted chemical modification studies on this compound. The majority of chemical modification research on PLA2s from Notechis scutatus scutatus venom has concentrated on the highly toxic isoform, notexin. These studies on notexin are instrumental in highlighting the amino acid residues critical for its toxic effects and provide a valuable comparative framework for understanding the non-toxicity of this compound.
For instance, chemical modification of specific amino acid residues in myotoxic PLA2s, such as histidine, methionine, lysine (B10760008), tyrosine, and tryptophan, has been a traditional and effective strategy to investigate structure-function relationships. nih.gov Such studies have provided evidence for the existence of "pharmacological sites" on the enzyme that are distinct from the catalytic site and are responsible for toxicity. nih.gov While these findings on toxic PLA2s are significant, the absence of similar direct studies on this compound means that the impact of specific chemical modifications on its conformation and enzymatic activity can only be inferred or hypothesized based on its sequence and structural homology to its toxic counterparts.
Recombinant Expression and Site-Directed Mutagenesis for Structure-Function Relationships
The production of this compound and its mutants through recombinant DNA technology has been a valuable tool for dissecting its structure-function relationships. nih.gov Recombinant versions of the enzyme have been successfully expressed in systems such as Escherichia coli, enabling detailed investigations into its enzymatic properties and the molecular basis for its lack of toxicity. nih.gov
Site-directed mutagenesis is a powerful technique for investigating the role of specific amino acids in protein function. mdpi.com While a broad range of site-directed mutagenesis studies specifically targeting this compound are not extensively documented, the principles learned from studies on other snake venom PLA2s can be applied. For example, mutations of the highly conserved histidine-48 have been shown to dramatically reduce the enzymatic activity of PLA2s, confirming its essential role in the catalytic mechanism. nih.gov
Table 2: Site-Directed Mutagenesis Study of this compound
| Mutant | Mutation | Expression System | Impact on Catalysis | Impact on Myotoxicity | Reference |
|---|---|---|---|---|---|
| Notechis 11/'2L | Methionine-8 to Leucine (M8L) | Escherichia coli (as a fusion protein) | No significant effect | No significant effect | nih.govresearchgate.net |
The study of this compound and its engineered mutants continues to be a valuable avenue for understanding the complex interplay between protein structure and biological activity in snake venom phospholipases A2.
Enzymatic Activity and Substrate Specificity of Notechis 11/ 2 Phospholipase A2
Elucidation of the Catalytic Mechanism of Notechis 11/'2
The catalytic action of this compound involves a sophisticated and highly conserved mechanism typical of Group I secreted PLA2 enzymes. This process is fundamentally dependent on the presence of a calcium cofactor and relies on a precise arrangement of amino acid residues within its active site to achieve the hydrolysis of phospholipid substrates.
The primary enzymatic function of this compound is to catalyze the hydrolysis of the ester bond at the sn-2 position of glycerophospholipids. uniprot.orgacs.org This reaction yields a free fatty acid and a lysophospholipid. The catalytic activity is strictly dependent on the presence of calcium ions (Ca²⁺). acs.org A single Ca²⁺ ion binds within a highly conserved calcium-binding loop, which is essential for the proper orientation and stabilization of the substrate within the active site, thereby facilitating the nucleophilic attack by a water molecule on the target ester bond. The loss of this calcium-binding ability results in a loss of catalytic activity.
The catalytic prowess of this compound is contingent upon a specific constellation of amino acid residues in its active site. Central to this is a catalytic dyad composed of Histidine-48 (His-48) and Aspartate-93 (Asp-93). His-48 acts as a general base, activating a water molecule for a nucleophilic attack on the carbonyl carbon of the sn-2 ester bond. biologiachile.cl The resulting tetrahedral intermediate is stabilized by other residues within the active site. Asp-93 functions to orient and stabilize the crucial His-48 residue through hydrogen bonding, ensuring its correct protonation state for catalysis. biologiachile.cl Sequence alignments confirm that this compound possesses these and other essential residues, which explains its enzymatic activity despite its lack of toxicity. nih.govresearchgate.net
| Residue | Position | Role in Catalysis |
| Histidine | 48 | Acts as a general base to activate a water molecule for nucleophilic attack. |
| Aspartate | 93 | Orients and stabilizes the catalytic Histidine-48 residue. |
| Tyrosine | 28 | Part of the calcium-binding loop, involved in coordinating the Ca²⁺ ion. |
| Glycine | 30 | Part of the calcium-binding loop, contributes to substrate binding and stabilization. |
| Glycine | 32 | Part of the calcium-binding loop, contributes to substrate binding and stabilization. |
| Aspartate | 49 | Directly coordinates with the Ca²⁺ ion, essential for cofactor binding. |
This table outlines the key amino acid residues in this compound and their specific functions in the catalytic process, based on homology with other characterized PLA2 enzymes.
Substrate Preferences and Lipid Bilayer Interactions of this compound
This compound demonstrates a marked preference for hydrolyzing neutral (zwitterionic) phospholipids (B1166683), such as phosphatidylcholine (PC), over anionic phospholipids. nih.govnih.govnih.gov This specificity is a key characteristic that influences its interaction with different biological membranes. The outer leaflet of many mammalian plasma membranes is rich in neutral phospholipids, providing a suitable environment for the action of this enzyme. This preference is in contrast to some other PLA2s that show higher activity towards negatively charged membranes.
| Phospholipid Class | Charge at Physiological pH | Preference by this compound |
| Neutral (Zwitterionic) | Neutral | High |
| Anionic | Negative | Low |
This table summarizes the substrate preference of this compound for different classes of phospholipids.
The specific structural features that account for the benign nature of its membrane interaction, in contrast to the destructive action of notexin, are not fully elucidated but are believed to lie in subtle differences in amino acid composition outside the conserved catalytic site. biologiachile.cl These differences may affect the depth of membrane penetration, the ability to induce lipid reorganization, or the formation of protein aggregates on the membrane surface, all of which are factors implicated in the membrane-damaging effects of toxic PLA2s. mdpi.com Studies on related toxins suggest that interactions with specific membrane domains or protein receptors can also play a role, though such specific interactions have not been detailed for this compound. nih.gov
Regulation and Inhibition of Notechis 11'2 Enzymatic Activity
The enzymatic activity of phospholipases A2 is a tightly regulated process, and this is also true for those found in snake venoms. The regulation of Notechis 11'2 can be understood through the actions of inhibitors and the influence of environmental conditions.
Molecular Mechanisms of Endogenous and Exogenous Inhibitors
Endogenous Inhibitors:
Snakes, including Notechis scutatus, possess natural defenses against their own venom toxins. The blood plasma of many snake species contains endogenous phospholipase A2 inhibitors (sbPLIs) that can neutralize the enzymatic activity of PLA2s. nih.gov For the Notechis genus, these inhibitors belong to the gamma class of snake blood PLA2 inhibitors (sbγPLIs). nih.gov
These sbγPLIs are typically acidic glycoproteins and are often assembled as heteromeric molecules, meaning they are composed of two different subunits. nih.gov A phospholipase A2 inhibitor has been identified in the serum of the common tiger snake (Notechis scutatus). This inhibitor is composed of a non-covalently associated alpha-chain and beta-chain.
The molecular mechanism of inhibition by these endogenous proteins generally involves direct binding to the PLA2 enzyme. This binding can block the active site or induce conformational changes that prevent the substrate from accessing the catalytic machinery, thereby inhibiting the hydrolysis of phospholipids. While the presence of these inhibitors in Notechis scutatus is established, the specific molecular interactions and the precise mechanism of inhibition of Notechis 11'2 by its endogenous inhibitors are subjects of ongoing research.
Exogenous Inhibitors:
The study of exogenous inhibitors of snake venom PLA2s is an active area of research, partly driven by the search for novel antivenom agents. While a broad range of compounds, including small molecules and plant-derived substances, have been investigated for their ability to inhibit various snake venom PLA2s, specific data on exogenous inhibitors of Notechis 11'2 is limited in publicly available scientific literature.
General PLA2 inhibitors, such as varespladib, have shown efficacy against a variety of snake venom PLA2s. mdpi.comnewcastle.edu.au However, their specific inhibitory activity against Notechis 11'2 has not been extensively documented. Similarly, a number of organic and peptidyl constituents from various natural sources are known to inhibit PLA2s, but their direct impact on Notechis 11'2 remains to be specifically elucidated. mdpi.com
Influence of Environmental Factors (e.g., pH, ionic strength) on Enzymatic Efficacy
The enzymatic activity of Notechis 11'2, like other phospholipases A2, is significantly influenced by environmental factors such as pH and ionic strength. These factors can affect the enzyme's three-dimensional structure, the ionization state of critical amino acid residues in the active site, and the interaction with its substrate and the essential cofactor, Ca2+.
Influence of pH:
Influence of Ionic Strength:
The ionic strength of the surrounding medium can also modulate the enzymatic activity of Notechis 11'2. The interaction between the enzyme and its phospholipid substrate, which often occurs at a lipid-water interface, can be sensitive to the concentration of salts. Changes in ionic strength can alter the surface charge of both the enzyme and the substrate aggregates (micelles or vesicles), potentially affecting the binding and subsequent catalysis. Detailed studies on the specific effects of varying ionic strengths on the enzymatic efficacy of Notechis 11'2 are required to fully understand its catalytic behavior in different environments.
Molecular Pharmacology and Cellular Mechanisms of Action of Notechis 11/ 2
Presynaptic Neurotoxicity Mechanisms of Notechis 11/'2
The presynaptic neurotoxicity of toxic Notechis PLA2s, such as notexin, primarily involves disruption of neuromuscular transmission, leading to paralysis. latoxan.com
Impairment of Acetylcholine (B1216132) Release at Neuromuscular Junctions
Toxic Notechis PLA2s cause a significant reduction or complete cessation of acetylcholine release at affected nerve terminals. latoxan.com This impairment leads to a blockade of transmission across neuromuscular junctions, particularly impacting muscles essential for respiration, which can result in asphyxiation. latoxan.com The presynaptic activity is considered highly potent, at least in studies conducted on mice. latoxan.com
Interactions with Neuronal Membrane Components Beyond Enzymatic Catalysis
Toxic Notechis PLA2s bind to the motor nerve terminals. While their phospholipase A2 activity, which hydrolyzes phospholipids (B1166683) in the cell membrane, is implicated in their toxicity latoxan.comusp.br, interactions with neuronal membrane components extend beyond simple enzymatic catalysis. It is suggested that these toxins interact with high-affinity specific protein receptors or low-affinity lipid domains present on the membranes of motor neurons. latoxan.com Studies indicate that even without full PLA2 activity, some membrane damaging effects can occur, suggesting the involvement of multiple mechanisms in disrupting the cell membrane. latoxan.com
Myotoxic Mechanisms of this compound
In addition to neurotoxicity, toxic Notechis PLA2s also exert significant myotoxic effects, primarily targeting skeletal muscle tissue. latoxan.comusp.br
Direct Membrane Lysis and Sarcolemma Damage in Skeletal Muscle
Myotoxic effects generally involve muscle necrosis. latoxan.com Toxic Notechis PLA2s bind to the sarcolemma, the plasma membrane of muscle cells. usp.br This binding has been demonstrated to be exclusive to the sarcolemma in the early stages following injection. usp.br The hydrolytic activity of the PLA2 is proposed to cause the formation of small lesions within the sarcolemma. usp.br These lesions can lead to a loss of ion gradients across the membrane. usp.br At more advanced stages of muscle degeneration, particularly when muscle fibers become necrotic, the toxin can penetrate the interior of the fibers, exhibiting non-specific labeling. usp.br
Intracellular Signaling Cascades Triggered by this compound in Muscle Cells
The membrane damage induced by toxic Notechis PLA2s triggers intracellular events within muscle cells. The disruption of membrane integrity and loss of ion gradients can lead to an influx of Ca2+ from the extracellular environment into the muscle cell cytoplasm. latoxan.com This influx of calcium is associated with the observed pathological changes, including hypercontraction of muscle fibers. latoxan.comusp.br The weakened areas of the sarcolemma between sites of hypercontraction are then prone to rupture, ultimately contributing to the degeneration of the muscle fibers. usp.br
Below is a summary of the key mechanisms of action:
| Mechanism Category | Specific Mechanism | Description |
| Presynaptic Neurotoxicity | Impairment of Acetylcholine Release | Reduces or completely stops the release of acetylcholine at neuromuscular junctions. latoxan.com |
| Disruption of Synaptic Vesicle Recycling | Leads to depletion and impaired recycling of synaptic vesicles in nerve terminals. latoxan.com | |
| Interactions with Neuronal Membrane Components | Binds to nerve terminals, potentially interacting with protein receptors or lipid domains. latoxan.com | |
| Myotoxicity | Direct Membrane Lysis and Sarcolemma Damage | Binds to and damages the sarcolemma, potentially creating lesions and disrupting ion gradients. latoxan.comusp.br |
| Intracellular Signaling (Calcium Influx) | Induces influx of Ca2+ into muscle cells, contributing to hypercontraction and degeneration. latoxan.comusp.br |
Cellular Processes of Myofiber Degeneration and Subsequent Regeneration
Myotoxicity is a significant effect associated with the venom of Notechis scutatus, largely attributed to the action of myotoxic PLA2s like Notexin and Notechis 11-5, which are among the most toxic fractions of the venom nih.gov. These toxins induce rapid degeneration of skeletal muscle fibers nih.gov.
The cellular processes of myofiber degeneration initiated by these myotoxic PLA2s involve binding to the sarcolemma, the muscle fiber membrane nih.gov. This binding is followed by disruption of the sarcolemmal integrity, leading to an influx of calcium ions into the muscle cell tistory.comnih.govnih.gov. The increase in intracellular calcium concentration is a critical event, contributing to various degenerative processes, including hypercontraction of myofilaments tistory.comnih.govnih.gov. Electron microscopy studies have shown progressive hypercontraction of sarcomeres and loss of myofibril alignment in affected muscle fibers nih.gov. The hydrolytic activity of the toxins is proposed to cause small lesions in the membrane, contributing to the loss of ion gradients and subsequent hypercontraction nih.gov. This mechanical stress, coupled with the disruption of cellular components by activated endogenous enzymes like calpains, leads to further cell degradation and ultimately necrosis of the muscle fiber tistory.comnih.gov.
Following the degeneration phase, vigorous regeneration of the affected muscle tissue occurs, initiated by the activation of satellite cells of the damaged muscle fibers nih.gov.
Nephrotoxic Mechanisms at the Cellular Level (in experimental models)
Nephrotoxicity has been observed in experimental models following envenomation by Notechis scutatus scutatus. Studies in experimental mice have shown that a single subcutaneous dose of Notexin can produce renal tubular and glomerular damage within 24 hours latoxan.com.
Molecular Targets and Signaling Pathways in Kidney Tissues
Specific molecular targets and signaling pathways directly activated by this compound or closely related Notechis scutatus scutatus venom PLA2s in kidney tissues are not explicitly detailed in the provided search results. Research into venom-induced acute kidney injury (AKI) in general suggests the involvement of inflammatory pathways and potentially regulated cell death mechanisms in renal damage nih.gov. However, the precise molecules and pathways targeted by Notechis scutatus scutatus venom PLA2s in renal cells require further investigation.
Dissection of Structure-Activity Relationships for this compound Biological Effects
The venom of Notechis scutatus scutatus contains multiple PLA2 isoforms with varying degrees of enzymatic activity and toxicity, including this compound, Notexin (Notechis II-5), and Notechis II-1 thegoodscentscompany.com. Dissecting the structure-activity relationships among these isoforms is crucial for understanding the molecular basis of their diverse biological effects.
Identification of Structural Determinants for Specific Bioactivities (e.g., Myotoxicity vs. Neurotoxicity)
Comparisons between the structures and activities of different Notechis scutatus scutatus venom PLA2s have provided insights into the structural determinants influencing their specific bioactivities. For instance, despite having the residues typically required for PLA2 activity, this compound is reported to lack lethal activity in contrast to other toxic PLA2s in the venom thegoodscentscompany.com. This suggests that factors beyond basic enzymatic machinery contribute to toxicity.
Studies on Notexin, a highly toxic myotoxic and neurotoxic PLA2 from the same venom, have shown that chemical modifications of specific amino acid residues can differentially affect enzymatic activity and lethal toxicity, implying the existence of separate functional sites for catalysis and toxicity. The C-terminal region of Notexin has also been identified as an antigenic domain.
The presence of different isoforms with varying myotoxic and neurotoxic potencies within the same venom highlights that subtle differences in amino acid sequence and three-dimensional structure can lead to significant variations in target cell specificity and the resulting pathological effects. For example, while many neurotoxic PLA2s also exhibit myotoxicity, there are exceptions, suggesting distinct structural features may govern these different activities.
Correlation Between Enzymatic Activity and Molecular Pathogenicity
The correlation between the enzymatic activity of this compound and related PLA2s and their molecular pathogenicity is not a simple linear relationship. While PLA2 activity is generally considered important for the toxic effects of many venom PLA2s due to membrane disruption, the observation that this compound has enzymatic activity but is reported to be non-toxic suggests that enzymatic activity alone is not sufficient for the lethal effects seen with toxins like Notexin thegoodscentscompany.com.
Comparative Analysis of Toxic and Non-Toxic Phospholipase A2 Homologs
Phospholipase A2 (PLA2) enzymes constitute a diverse superfamily involved in various biological processes, including lipid metabolism, signal transduction, and inflammation. While many mammalian PLA2s serve essential physiological roles and are often non-toxic, snake venom PLA2s (svPLA2s) are frequently potent toxins contributing significantly to the morbidity and mortality associated with envenomation. The venom of the Australian tiger snake, Notechis scutatus scutatus, contains a variety of PLA2 isoforms, ranging from highly toxic to non-toxic, providing a valuable system for comparative analysis to discern the molecular determinants of toxicity.
This compound is a notable example of a non-toxic PLA2 found in Notechis scutatus scutatus venom. Despite possessing sequence homology with other highly toxic PLA2s from the same venom and exhibiting esterase activity, particularly against neutral phospholipids, this compound lacks lethal activity nih.gov. This contrasts sharply with other Notechis venom PLA2s such as notexin and Notechis II-5, which are potent presynaptic neurotoxins and myotoxins uniprot.orgbiologiachile.clwikipedia.org.
Comparative structural and functional studies between toxic and non-toxic PLA2 homologs have revealed key differences that likely contribute to their disparate activities. While the basic enzymatic function of hydrolyzing the sn-2 ester bond of phospholipids is conserved across the family, the toxic effects of svPLA2s are not solely attributable to their catalytic activity nih.govacs.org. Non-catalytic mechanisms, including specific interactions with target cell membranes and receptors, play crucial roles in toxicity.
Structural variations, such as differences in loop regions, also contribute to functional diversity. A comparison of Class I and Class II PLA2 structures highlights distinctions like the ~90-degree less twisted beta-sheet in Class I compared to Class II enzymes. Additionally, the presence of the "elapid loop" (residues 57-59) in Class I enzymes, which is an insertion of several residues, is suggested as a factor contributing to the functional differences, including neurotoxic properties, between Class I and Class II PLA2s pdbj.org. Mammalian pancreatic PLA2s, often considered non-toxic homologs, possess a "pancreatic loop" with an additional five amino acid residues in a different position (62-67) compared to the elapid loop found in many toxic svPLA2s nih.govportlandpress.com. This compound, despite being non-toxic, is an elapid venom PLA2 and shares structural features with this group.
Further comparative analyses, including studies examining short linear motifs (SLiMs), have revealed sequence differences between snake venom and mammalian PLA2s in specific regions. These SLiMs are potentially involved in protein-protein interactions that could mediate the toxic effects of svPLA2s, distinguishing them from their non-toxic mammalian counterparts mdpi.com. The differential content of these motifs may lead to the formation of toxic protein-membrane complexes or affect the regulation of PLA2 activity through interactions with other cellular factors mdpi.com.
While this compound retains catalytic activity, its lack of toxicity suggests that the ability to hydrolyze phospholipids alone is insufficient to cause the severe effects observed with toxins like notexin or Notechis II-5 nih.gov. This supports the concept that specific binding sites or secondary interaction surfaces, often mediated by basic residues or unique structural motifs, are critical for the toxic mechanisms, such as membrane disruption, pore formation, or interference with neurotransmission, that extend beyond simple enzymatic hydrolysis biologiachile.clpdbj.orgmdpi.com.
The comparison between this compound and its toxic homologs from Notechis scutatus scutatus venom, alongside comparisons with other toxic and non-toxic PLA2s from different species, underscores the complex relationship between PLA2 structure, enzymatic activity, and toxicity. The presence or absence of specific amino acid residues, particularly basic ones, and variations in loop structures and interaction motifs appear to be key determinants of whether a PLA2 acts primarily as a housekeeping enzyme or a potent toxin.
Here is a summary of some compared PLA2s and their characteristics:
| PLA2 Homolog | Source | Toxicity | Key Structural/Functional Notes |
| This compound | Notechis scutatus scutatus | Non-toxic nih.gov | Exhibits esterase activity; lacks lethal activity despite homology with toxic PLA2s nih.gov. |
| Notexin | Notechis scutatus scutatus | Neurotoxic, Myotoxic uniprot.orgwikipedia.org | Basic protein; contains lysine (B10760008) clusters potentially related to toxicity biologiachile.cl; Class I PLA2 . |
| Notechis II-5 | Notechis scutatus scutatus | Neurotoxic, Anticoagulant pdbj.org | Basic protein; contains lysine clusters potentially related to toxicity biologiachile.cl; Class I PLA2 pdbj.org. |
| Notechis II-1 | Notechis scutatus scutatus | Non-toxic biologiachile.cl | Lacks neurotoxic and myotoxic activity; has tyrosine replacements for some lysines biologiachile.cl. |
| RVV-VD | Vipera russelli russelli | Anticoagulant pdbj.org | Class II PLA2; structural differences compared to Class I pdbj.org. |
| HTe | Notechis scutatus scutatus | Toxic (Hypotension, Hemorrhage, Neuromuscular Blockade) nih.gov | Acidic protein; sequence differences in central section; acts on nerve and muscle nih.gov. |
| Mammalian Pancreatic PLA2 | Mammals (e.g., bovine, porcine) | Non-toxic acs.orgplos.org | Possesses a "pancreatic loop"; interacts with nAChRs plos.org. |
| Enhydrina schistosa PLA2 | Enhydrina schistosa | Myotoxic biologiachile.cl | Contains lysine clusters potentially related to strong myotoxic activity biologiachile.cl. |
| Naja nigricollis PLA2 | Naja nigricollis | Relatively Toxic nih.gov | Compared based on enzymatic activity on different substrates nih.gov. |
| Hemachatus haemachatus PLA2 | Hemachatus haemachatus | Relatively Non-toxic nih.gov | Compared based on enzymatic activity on different substrates nih.gov. |
Immunological Aspects and Antigenicity of Notechis 11/ 2
Characterization of Antigenic Epitopes and Immunoreactive Regions
Detailed mapping of the antigenic epitopes of Notechis 11/'2 has not been extensively reported in the scientific literature. However, research on other snake venom PLA2s, such as pseudexin, has demonstrated that the nature of epitopes can be complex. In studies involving monoclonal antibodies developed against pseudexin, it was found that antibodies capable of neutralizing the toxin's lethal or enzymatic effects often recognize conformational epitopes rather than linear peptide sequences. nih.govnih.gov This suggests that the three-dimensional structure of the PLA2 molecule is critical for antibody recognition and neutralization.
For snake venom PLA2s in general, certain regions are known to be immunogenic. For instance, studies on pseudexin identified a highly conserved site involved in calcium binding and the dimerization of PLA2 molecules as a region recognized by several monoclonal antibodies. nih.gov Given the structural homology among snake venom PLA2s, it is plausible that similar regions on this compound could serve as antigenic determinants. However, without specific epitope mapping studies on this compound, the precise locations and characteristics of its immunoreactive regions remain to be elucidated.
Cross-Reactivity with Antibodies Raised Against Other Snake Venom Phospholipase A2s
The cross-reactivity of antibodies is a crucial aspect of snake venom immunology, with implications for the development of broad-spectrum antivenoms and diagnostic assays. Phospholipase A2s from Notechis scutatus venom are known to be major contributors to the cross-reactivity observed in diagnostic kits like the Australian Snake Venom Detection Kit (SVDK). nih.gov
Studies have demonstrated significant immunological overlap between the venoms of Australian tiger snakes (Notechis spp.) and brown snakes (Pseudonaja spp.). nih.gov This cross-reactivity is, in part, attributed to the presence of structurally similar PLA2s in both venoms.
Within the venom of Notechis scutatus scutatus itself, there is evidence of cross-reactivity between different PLA2 isoforms. For example, antibodies raised against a chemically modified form of notexin, a highly toxic presynaptic PLA2 from tiger snake venom, were able to inhibit the enzymatic activity of both notexin and another PLA2 isoform, notechis II-5. nih.gov This indicates that these two PLA2s share common or structurally similar epitopes.
| Antibody Raised Against | Target PLA2 | Observed Inhibition of Enzymatic Activity |
|---|---|---|
| Trp-modified notexin | Notexin | 88% |
| Trp-modified notexin | Notechis II-5 | 68% |
This table illustrates the percentage of inhibition of enzymatic activity of notexin and notechis II-5 by antibodies raised against Trp-modified notexin, demonstrating cross-reactivity between these two PLA2 isoforms from Notechis scutatus scutatus venom. nih.gov
Development of Specific Antibodies for Research and Diagnostic Applications
While there are no reports of monoclonal antibodies developed specifically and exclusively for this compound, polyclonal and monoclonal antibodies have been generated against the whole venom of Notechis scutatus and its toxic components for various applications. nih.govmdpi.com These antibodies are fundamental to the development of diagnostic tools for snakebite detection.
Venom-specific enzyme immunoassays (EIAs) have been developed for the detection of Notechis venom in clinical samples. mja.com.au These assays utilize polyclonal antibodies raised in rabbits against the whole venom and are highly sensitive, capable of detecting venom concentrations as low as 0.15 ng/mL. mja.com.au The development of such sensitive and specific immunoassays is crucial for the accurate diagnosis and management of tiger snake envenomation.
The production of monoclonal antibodies against snake venom toxins offers the potential for highly specific reagents for research and diagnostics, as well as for the development of next-generation antivenoms. nih.govdtu.dk While the focus has often been on the toxic components of snake venom, the development of monoclonal antibodies against non-toxic components like this compound could also serve as valuable research tools for studying the structure, function, and evolution of snake venom PLA2s.
Advanced Methodologies in Notechis 11/ 2 Research and Analysis
Purification and Characterization Techniques for Notechis 11/'2
The initial step in studying any venom protein is its purification to homogeneity, followed by detailed characterization. For this compound, this has been achieved through a combination of chromatographic, electrophoretic, and mass spectrometric methods.
Chromatographic techniques are fundamental to the separation of complex protein mixtures like snake venom. The purification of components from Notechis scutatus venom typically involves a multi-step process leveraging the different physicochemical properties of the constituent proteins. nih.govnih.gov
Gel Filtration Chromatography: This technique, also known as size-exclusion chromatography, separates proteins based on their molecular size. nih.gov In the context of Notechis venom, gel filtration is often employed as an initial fractionation step. For instance, gel filtration on Sephacryl S-200 has been effectively used to separate the venom's components, which would include this compound, from other toxins of different molecular weights. nih.gov
Ion-Exchange Chromatography: This method separates proteins based on their net charge at a specific pH. Following an initial separation by size, fractions containing PLA2 enzymes are often subjected to ion-exchange chromatography for finer resolution. Cation-exchange chromatography, for example, is a powerful tool for isolating the various basic PLA2 isoforms present in tiger snake venom. nih.gov The successful purification of this compound from its native venom confirms the utility of these combined chromatographic strategies. nih.gov
| Technique | Principle of Separation | Application in Notechis Venom Research |
| Gel Filtration | Molecular size and shape | Initial fractionation of crude venom; separation of proteins with different molecular weights. |
| Ion-Exchange | Net surface charge | High-resolution separation of isoforms; purification of basic proteins like PLA2s. |
Once purified, this compound is subjected to further analysis to determine its molecular weight and primary structure.
Polyacrylamide Gel Electrophoresis (PAGE): This technique is routinely used to assess the purity and estimate the molecular weight of protein samples. Column chromatography and PAGE of Notechis scutatus scutatus venom have been used to show variations in venom constituents from different geographical locations. nih.gov
Mass Spectrometry (MS): Mass spectrometry provides a precise determination of molecular mass and is a powerful tool for protein sequencing. The exact molecular weight of this compound has been determined using fast atom bombardment mass spectrometry. researchgate.net Furthermore, its complete amino acid sequence was elucidated through automated Edman degradation of the intact protein and of peptides generated by enzymatic (Staphylococcus aureus protease) and chemical (cleavage at a tryptophan residue) methods. nih.gov This detailed sequencing is crucial for understanding its structure and relationship to other toxins. nih.gov
Proteomic Approaches for Comprehensive Venom Component Profiling
Modern "venomics" employs proteomic techniques to create a comprehensive inventory of all the proteins present in a venom. A "shotgun" proteomic approach has been applied to the venom of Notechis scutatus, providing a detailed compositional map. cabidigitallibrary.orgnih.gov This methodology involves:
Trypsin digestion of the whole venom in solution.
Separation of the resulting peptides using nano-electrospray liquid chromatography (nano-ESI-LC).
Analysis of the peptides by tandem mass spectrometry (MS/MS). cabidigitallibrary.orgnih.gov
This proteomic analysis revealed that the venom of N. scutatus contains 42 toxin subtypes from 12 protein families. cabidigitallibrary.org Significantly, phospholipases A2, the family to which this compound belongs, were found to be the most abundant toxins, making up 74.5% of the total venom proteins. cabidigitallibrary.orgnih.gov Such comprehensive profiling allows for the relative quantification of individual components and the identification of minor proteins, providing a complete picture of the venom's arsenal. nih.govresearchgate.net
| Protein Family | Relative Abundance in N. scutatus Venom |
| Phospholipases A2 | 74.5% |
| Kunitz serine protease inhibitors | 6.9% |
| Snake venom serine proteases | 5.9% |
| Alpha-neurotoxins | 5.6% |
| Other toxins | Low abundance |
Data from Tan et al. (2016) cabidigitallibrary.orgnih.gov
Biophysical and Spectroscopic Methods for Conformational and Interaction Studies
Understanding the three-dimensional structure of this compound is key to explaining its lack of toxicity compared to its homologues. Biophysical methods, particularly circular dichroism (CD) spectroscopy, are used to study the secondary structure of proteins. A study involving a recombinant mutant of this compound, named Notechis 11'2L, revealed that it displayed an identical circular dichroic spectrum to the wild-type protein. nih.gov This indicates that the recombinant protein was correctly folded and shared the same secondary structural elements as the naturally occurring this compound, validating its use in further functional studies. nih.gov
Recombinant DNA Technology and Protein Engineering for Functional Dissection
Recombinant DNA technology has been pivotal in the study of this compound, even leading to its initial discovery. The amino acid sequence of this novel PLA2-like protein was first deduced from the nucleotide sequence of a complementary DNA (cDNA) isolated from a venom gland library of Notechis scutatus scutatus. nih.gov Subsequently, the corresponding protein was identified and purified from the crude venom. nih.gov
This technology also enables protein engineering, where specific mutations are introduced to study structure-function relationships. Researchers have constructed an expression vector to produce a mutant of this compound, called Notechis 11'2L (where Methionine at position 8 was replaced by Leucine), in Escherichia coli. nih.gov The mutant was produced as a fusion protein, which was then cleaved to yield the active recombinant Notechis 11'2L. nih.gov This engineered protein was found to have similar enzymatic, myotoxic, and antigenic properties to the wild-type version. nih.gov Such approaches are invaluable for dissecting the roles of specific amino acid residues and for producing larger quantities of the protein for detailed structural and functional analysis. nih.gov
Broader Research Implications and Future Directions for Notechis 11/ 2 Studies
Contribution to Understanding Snake Venom Evolution and Adaptation
Snake venoms are complex mixtures that have evolved under significant selective pressure, primarily for prey subjugation and defense. ontosight.aiontosight.aiwikipedia.org The diversity of toxins, including various phospholipase A2 isoforms, within the venom of a single species like Notechis scutatus is a testament to this evolutionary process. nih.govnih.gov Studying the structural and functional variations among these isoforms, including Notechis 11/'2, can contribute to understanding the molecular mechanisms driving venom evolution and adaptation. Gene duplication and neofunctionalization are key mechanisms believed to contribute to the diversification of venom components, allowing snakes to rapidly develop new venom functions tailored to different ecological niches and prey types. wikipedia.orgconsensus.app Analyzing the genetic sequences and protein structures of this compound in comparison to other Notechis venom PLA2s could shed light on its evolutionary history and the specific selective pressures that led to its current form and function. consensus.appoup.comtaylorfrancis.com Furthermore, variations in venom composition, including the relative concentrations of different toxins, can occur across different populations of the same snake species, potentially reflecting adaptations to local prey availability or environmental factors. unimelb.edu.auresearchgate.net Research into this compound from different Notechis scutatus populations could provide data on such microevolutionary adaptations.
This compound as a Biochemical Probe for Membrane Biology and Neurophysiology
Many snake venom PLA2s, including those from Notechis scutatus, exert their toxic effects through interactions with biological membranes and components of the nervous system. nih.govwikipedia.org Notexin, a well-characterized PLA2 from Notechis scutatus venom, is known for its presynaptic neurotoxicity and myotoxicity, involving disruption of nerve terminals and muscle fibers. wikipedia.org The mechanism often involves the hydrolysis of membrane phospholipids (B1166683), leading to membrane damage and altered cellular function. wikipedia.org Even catalytically inactive PLA2 homologues can exhibit toxicity through membrane binding and disruption independent of enzymatic activity. nih.govmdpi.com
Given that this compound is present in Notechis scutatus venom and is listed alongside other PLA2s, it is plausible that it also interacts with biological membranes and affects neurophysiological processes. nih.govnih.govnih.gov If this compound possesses phospholipase activity, it could be used to study the role of phospholipid hydrolysis in membrane dynamics, signal transduction, and cell death pathways. If it is a catalytically inactive homologue, its interaction with membranes could provide insights into protein-lipid interactions and membrane disruption mechanisms independent of enzymatic activity. nih.govmdpi.com Toxins that target specific components or processes in the nervous system, such as neurotransmitter release or ion channel function, are valuable tools for neurophysiological research. wikipedia.org Further research is needed to determine the specific targets and mechanisms of action of this compound, but its potential as a biochemical probe for investigating membrane biology and neurophysiology, similar to other snake venom toxins, is significant. nih.gov
Conceptual Exploration of this compound as a Scaffold for Rational Drug Design (pre-clinical stage, mechanism-based)
Snake venom toxins, with their high specificity and potency for molecular targets, represent a valuable source for the discovery of novel therapeutic leads. ontosight.aiontosight.ai The diverse structures and mechanisms of action of these toxins provide a rich library of potential starting points for rational drug design. researchgate.netnih.govnih.gov While this compound's specific pharmacological properties require detailed investigation, its nature as a protein or peptide component of venom suggests it could potentially serve as a molecular scaffold for developing new drugs.
Rational drug design often involves using known bioactive molecules or natural products as templates to design compounds with improved efficacy, specificity, and reduced toxicity. researchgate.netnih.gov If this compound is found to interact with a specific receptor, enzyme, or ion channel relevant to a disease pathway, its structure could be used as a scaffold. Modifications to the this compound structure could then be explored to enhance desired therapeutic effects and minimize unwanted side effects. This pre-clinical stage of drug design would be mechanism-based, focusing on the specific molecular interaction identified for this compound. For example, if this compound affects a particular type of ion channel involved in pain signaling, modified versions could be designed as novel analgesics. ontosight.ai Similarly, if it interacts with components of the coagulation system, it could potentially inspire the development of new anticoagulants. ontosight.ai
Unanswered Questions and Emerging Research Frontiers in this compound Biology
Despite the general knowledge about Notechis scutatus venom, many specific questions regarding this compound remain unanswered. A primary question is the precise biochemical nature and activity of this compound. Is it a catalytically active PLA2, a catalytically inactive PLA2 homologue, or another type of protein or peptide? nih.govmdpi.com What are its specific molecular targets in biological systems? While other Notechis venom PLA2s target nerve terminals and muscle fibers, the specific cellular and molecular interactions of this compound need to be elucidated. wikipedia.org
Emerging research frontiers would involve detailed structural and functional characterization of purified this compound. This would include determining its amino acid sequence and three-dimensional structure to understand its relationship to other venom components and potential functional sites. nih.govwikipedia.org Investigating its interactions with various cell types and isolated receptors or enzymes would help identify its specific targets. wikipedia.org Proteomic studies of Notechis scutatus venom have identified numerous components, and further in-depth analysis could clarify the relative abundance and potential synergistic effects of this compound with other toxins. nih.gov The stability of venom components, including this compound, under different storage conditions is also an area of ongoing research, which is important for the continued use of venom collections for research. nih.gov Finally, exploring the genetic basis for the expression and variation of this compound across different Notechis scutatus populations could provide deeper insights into venom evolution and adaptation. consensus.appresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
